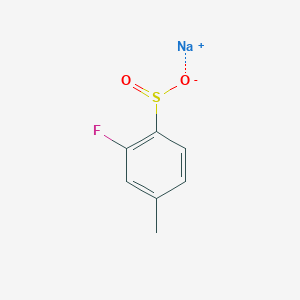![molecular formula C5H7NO B6237288 2-azabicyclo[2.1.1]hexan-3-one CAS No. 1785611-04-2](/img/no-structure.png)
2-azabicyclo[2.1.1]hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azabicyclo[2.1.1]hexan-3-one is a type of saturated bicyclic structure that is incorporated in newly developed bio-active compounds . It is playing an increasingly important role in the field of organic chemistry .
Synthesis Analysis
The synthesis of 2-azabicyclo[2.1.1]hexan-3-one involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of 2-azabicyclo[2.1.1]hexan-3-one is characterized by a bicyclic structure . This structure is valuable and has been incorporated in newly developed bio-active compounds .Chemical Reactions Analysis
The chemical reactions involving 2-azabicyclo[2.1.1]hexan-3-one are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-azabicyclo[2.1.1]hexan-3-one involves the cyclization of a precursor compound containing a nitrogen and a carbonyl group. The cyclization reaction can be achieved through intramolecular nucleophilic addition of the nitrogen to the carbonyl group, followed by elimination of a water molecule. The precursor compound can be synthesized through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "sodium hydroxide", "methyl acetoacetate", "acetic anhydride", "sodium acetate", "ethanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-bromoethylamine hydrobromide by reacting ethylene oxide with hydrobromic acid", "Step 2: Conversion of 2-bromoethylamine hydrobromide to the corresponding primary amine by treatment with sodium hydroxide", "Step 3: Synthesis of the precursor compound by reacting the primary amine with methyl acetoacetate in the presence of acetic anhydride and sodium acetate", "Step 4: Cyclization of the precursor compound by heating with ethanol and hydrochloric acid, followed by neutralization with sodium bicarbonate", "Step 5: Isolation of the product by extraction with diethyl ether, drying over magnesium sulfate, and purification by distillation" ] } | |
Número CAS |
1785611-04-2 |
Nombre del producto |
2-azabicyclo[2.1.1]hexan-3-one |
Fórmula molecular |
C5H7NO |
Peso molecular |
97.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



